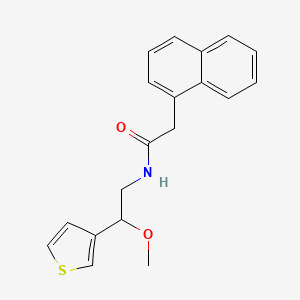
N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C19H19NO2S and its molecular weight is 325.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide (CAS Number: 1448066-48-5) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings, including synthesis methods, activity against various cell lines, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉NO₂S |
| Molecular Weight | 325.4 g/mol |
| CAS Number | 1448066-48-5 |
The compound features a methoxy group, a thiophene moiety, and a naphthalene ring, which are significant in influencing its biological activity.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiophene Ring : This can be achieved through cyclization reactions involving sulfur sources.
- Alkylation : The thiophene ring is alkylated with a suitable methoxyethyl halide under basic conditions.
- Formation of the Acetamide Moiety : This involves reacting the intermediate with naphthoyl chloride in the presence of a base such as triethylamine.
Antiproliferative Activity
Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For example, studies on related naphthalenic compounds have shown:
- Cell Lines Tested :
- Nasopharyngeal carcinoma (NPC-TW01)
- Lung carcinoma (H661)
- Hepatoma (Hep3B)
- Renal carcinoma (A498)
- Gastric cancer (MKN45)
In vitro studies demonstrated that certain derivatives had IC50 values as low as 0.6 μM against NPC-TW01 cells, indicating potent antiproliferative activity without significant toxicity to peripheral blood mononuclear cells at concentrations up to 50 μM .
The mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets involved in cell cycle regulation and apoptosis pathways. The presence of both the thiophene and naphthalene moieties may facilitate binding to key enzymes or receptors, thus modulating their activity.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into their potential applications in drug development:
- Antiviral Activity : Research has highlighted the importance of developing new antiviral agents with diverse mechanisms of action. Compounds structurally similar to this compound have shown promise against viral polymerases, suggesting potential applications in treating viral infections .
- Cytotoxicity Studies : In vitro cytotoxicity assays have been conducted on various cancer cell lines, revealing that certain derivatives exhibit selective cytotoxicity towards malignant cells while sparing normal cells.
- Structure–Activity Relationship (SAR) : Investigations into SAR have provided valuable information on how modifications to the chemical structure can enhance biological activity. For instance, substituents on the naphthalene ring significantly affect the compound's potency and selectivity against different cancer types .
Properties
IUPAC Name |
N-(2-methoxy-2-thiophen-3-ylethyl)-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S/c1-22-18(16-9-10-23-13-16)12-20-19(21)11-15-7-4-6-14-5-2-3-8-17(14)15/h2-10,13,18H,11-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRYIDKYZSOXAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CC1=CC=CC2=CC=CC=C21)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














